molecular formula C17H16Cl3NO2 B5115662 N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B5115662
M. Wt: 372.7 g/mol
InChI Key: ZCVVJQWMINLBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2008 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

A-836,339 binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by A-836,339 leads to a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood. It has also been shown to induce apoptosis in cancer cells and to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of A-836,339 is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various medical conditions. However, one of the limitations of A-836,339 is its potential for off-target effects, as it may bind to other receptors in addition to the cannabinoid receptors.

Future Directions

There are several future directions for the study of A-836,339. One area of research is the development of more selective and potent cannabinoid receptor agonists that can be used for the treatment of various medical conditions. Another area of research is the study of the potential anti-cancer properties of A-836,339 and other cannabinoid receptor agonists. Finally, the role of the cannabinoid receptors in the regulation of pain, inflammation, and mood continues to be an important area of research, and A-836,339 may be a useful tool for further exploring this area.

Synthesis Methods

The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-chlorobenzylamine to form A-836,339.

Scientific Research Applications

A-836,339 has been studied extensively for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and mood. A-836,339 has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2/c18-13-7-8-16(15(20)10-13)23-9-3-6-17(22)21-11-12-4-1-2-5-14(12)19/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVVJQWMINLBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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